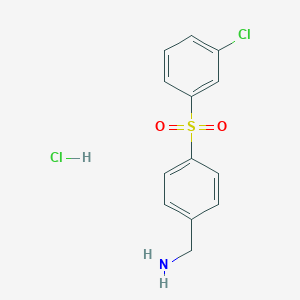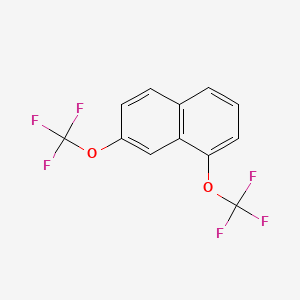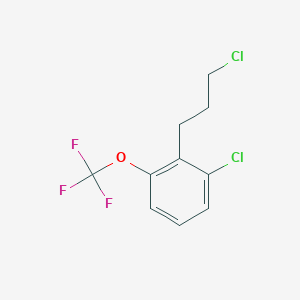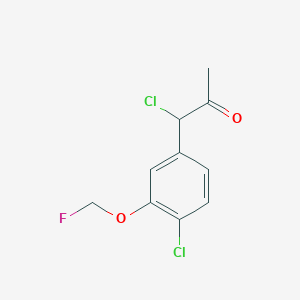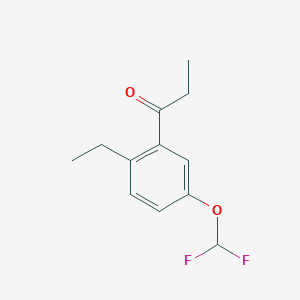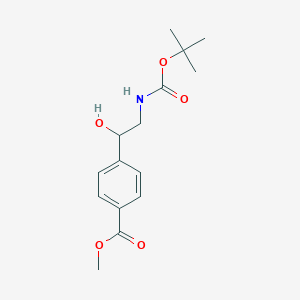
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine is a chiral amine compound with the molecular formula C10H15N. It is an enantiomer of N-Methyl-1-(P-tolyl)ethan-1-amine, characterized by the presence of a methyl group attached to the nitrogen atom and a p-tolyl group attached to the ethanamine backbone. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral auxiliaries or catalysts. For instance, the use of transaminases offers an environmentally friendly and efficient method for the synthesis of enantiopure amines. In this method, prochiral ketones are converted to the desired amine using immobilized whole-cell biocatalysts with ®-transaminase activity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized to achieve high enantioselectivity and yield, ensuring the production of the desired enantiomer with minimal impurities. The reaction conditions are carefully controlled to maintain the stability and activity of the catalysts, resulting in an efficient and cost-effective production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.
Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1-(P-tolyl)ethan-1-amine: The racemic mixture of the compound.
1-(P-tolyl)ethan-1-amine: Lacks the methyl group on the nitrogen atom.
2-(P-tolyl)ethylamine: Differs in the position of the amine group on the carbon chain.
Uniqueness
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity. The enantiomeric purity of the compound is crucial for its effectiveness in various applications, particularly in medicinal chemistry, where the (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer .
Propriétés
Numéro CAS |
20218-53-5 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
(1S)-N-methyl-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |
Clé InChI |
WUFPPWANSBKANN-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H](C)NC |
SMILES canonique |
CC1=CC=C(C=C1)C(C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


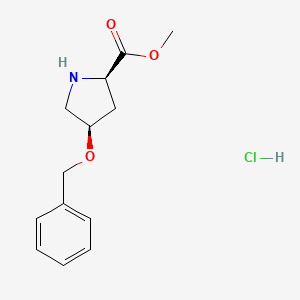
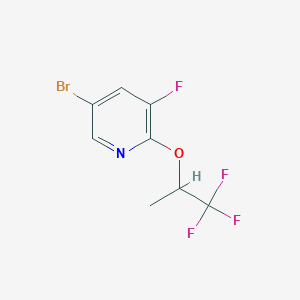
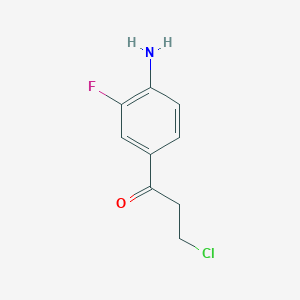
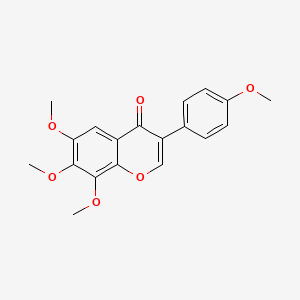
![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)
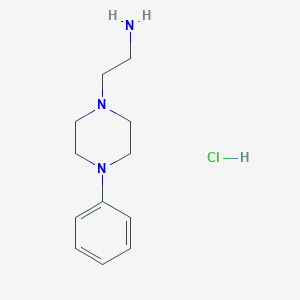
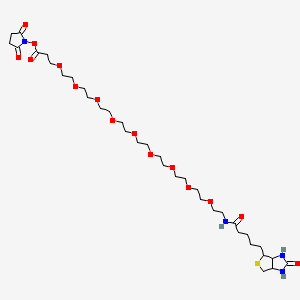
![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
